BIBP 3226 trifluoroacetate BIBP 3226 trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 1068148-47-9
VCID: VC0005446
InChI: InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O
Molecular Formula: C29H32F3N5O5
Molecular Weight: 587.6

BIBP 3226 trifluoroacetate

CAS No.: 1068148-47-9

Inhibitors

VCID: VC0005446

Molecular Formula: C29H32F3N5O5

Molecular Weight: 587.6

BIBP 3226 trifluoroacetate - 1068148-47-9

CAS No. 1068148-47-9
Product Name BIBP 3226 trifluoroacetate
Molecular Formula C29H32F3N5O5
Molecular Weight 587.6
IUPAC Name (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1
Standard InChIKey MTSZIDSCWZHKOD-GNAFDRTKSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O
Synonyms (R)-2-(2,2-diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide 2,2,2-trifluoroacetate
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator